![molecular formula C9H16N2 B2750763 3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazole CAS No. 79168-92-6](/img/structure/B2750763.png)
3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazole, also known as dapagliflozin, is a sodium-glucose cotransporter 2 (SGLT2) inhibitor used in the treatment of type 2 diabetes mellitus. This compound is a white to off-white powder with a molecular weight of 408.5 g/mol.
作用机制
Dapagliflozin works by inhibiting SGLT2, a protein responsible for the reabsorption of glucose in the kidneys. By inhibiting SGLT2, 3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazolen increases urinary glucose excretion, leading to a reduction in blood glucose levels. In addition, 3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazolen has been shown to have other beneficial effects, such as reducing body weight and blood pressure.
Biochemical and Physiological Effects:
Dapagliflozin has been shown to have several biochemical and physiological effects. In addition to reducing blood glucose levels, 3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazolen has been shown to reduce body weight, blood pressure, and serum uric acid levels. Dapagliflozin has also been shown to increase high-density lipoprotein cholesterol levels and decrease triglyceride levels.
实验室实验的优点和局限性
Dapagliflozin has several advantages for lab experiments. It is a well-characterized compound with a known mechanism of action and has been extensively studied in clinical trials. However, 3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazolen has some limitations for lab experiments. It is a relatively expensive compound, and its synthesis involves several steps, making it difficult to produce in large quantities.
未来方向
There are several future directions for research on 3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazolen. One area of research is the potential use of 3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazolen in the treatment of heart failure. Clinical trials have shown that 3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazolen can reduce the risk of hospitalization for heart failure in patients with type 2 diabetes mellitus. Another area of research is the potential use of 3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazolen in the treatment of non-alcoholic fatty liver disease. Preclinical studies have shown that 3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazolen can reduce liver fat content and improve liver function in animal models of non-alcoholic fatty liver disease.
合成方法
The synthesis of 3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazolen involves a series of reactions starting from 2,4,6-trichloropyrimidine. The first step involves the reaction of 2,4,6-trichloropyrimidine with 2-methyl-1-propylamine to form 2,4,6-trichloro-5-(2-methylpropyl)pyrimidine. This intermediate is then reacted with 3-methyl-1-phenyl-1H-pyrazole-5-carbaldehyde in the presence of a base to form 3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazolen.
科学研究应用
Dapagliflozin has been extensively studied for its therapeutic potential in the treatment of type 2 diabetes mellitus. Clinical trials have shown that 3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazolen can improve glycemic control, reduce body weight, and lower blood pressure in patients with type 2 diabetes mellitus. In addition, 3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazolen has been shown to have beneficial effects on cardiovascular outcomes in patients with type 2 diabetes mellitus.
属性
IUPAC Name |
3,5-dimethyl-1-(2-methylpropyl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2/c1-7(2)6-11-9(4)5-8(3)10-11/h5,7H,6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVFCYFUYBQTYAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。